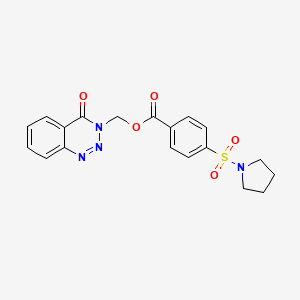

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

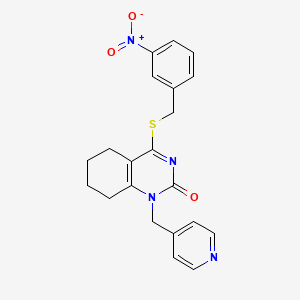

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is likely to be an organic compound containing a benzotriazine ring, which is a type of heterocyclic compound . The benzotriazine ring is fused with a pyrrolidine ring, another type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzotriazine ring and the pyrrolidine ring would contribute to the complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in acylation reactions .科学的研究の応用

α-Glucosidase Inhibition

The compound has been investigated for its α-glucosidase inhibition activity, which is crucial for managing diabetes mellitus. Current drugs like Acarbose, Voglibose, and Miglitol have side effects, prompting the search for novel inhibitors. The synthesized 1,2,3-benzotriazin-4(3H)-one sulfonamides demonstrated potent inhibition. Notably, compound 5c with a dimethyl substituent exhibited superior activity compared to Acarbose .

RORγt Modulation

Although not directly related to the compound, understanding its structure can inform the design of new molecules. For instance, bicyclic sulfonamides have been explored as RORγt modulators. While some compounds show excellent potency, undesirable activity against pregnane X receptor (PXR) may need optimization .

Solid Phase Peptide Synthesis

The compound’s 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters have been utilized in solid-phase peptide synthesis. Their ionization by resin-bound amines serves as a useful indicator of acylation reactions during peptide assembly .

Anti-Inflammatory and Analgesic Activities

Derivatives based on the compound’s structure have demonstrated anti-inflammatory and analgesic properties. For example, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results .

Macrocyclic Polyamine Derivatives

The compound’s O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) has been used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives. These derivatives vary in linker length and find applications in drug discovery .

作用機序

Benzotriazinones

The benzotriazinone moiety in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common structural feature in many bioactive compounds . Benzotriazinones have been shown to have a variety of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects .

Sulfonylbenzoates

The sulfonylbenzoate group in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common feature in many pharmaceuticals and bioactive compounds. Sulfonylbenzoates are known for their potential as therapeutic agents, particularly as anti-inflammatory and antibacterial agents .

Pyrrolidines

The pyrrolidine ring in “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate” is a common structural feature in many natural products and pharmaceuticals. Pyrrolidines are known for their wide range of biological activities, including acting on the central nervous system .

Safety and Hazards

特性

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S/c24-18-16-5-1-2-6-17(16)20-21-23(18)13-28-19(25)14-7-9-15(10-8-14)29(26,27)22-11-3-4-12-22/h1-2,5-10H,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQLFWJXUROQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2631908.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)

![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)

![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2631924.png)

![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)